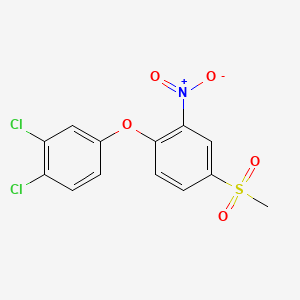
Benzene, 1,2-dichloro-4-(4-(methylsulfonyl)-2-nitrophenoxy)-
Cat. No. B8427486
Key on ui cas rn:
83642-35-7
M. Wt: 362.2 g/mol
InChI Key: SHDQPHBWYJOEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04349568
Procedure details


A slurry of 10.5 g (0.0290 mole) of 4-(4-(methylsulfonyl)-2-nitrophenoxy)-1,2-dichlorobenzene and 350 ml of glacial acetic acid was placed in a Parr bottle and 0.5 g of 5% palladium on carbon added under nitrogen. The mixture was placed on a Parr hydrogenator apparatus and the desired reduction carried out with 50 pounds per square inch (psi) of hydrogen. Two batches of equal size were run and the catalyst removed by filtration. The solvent was removed in vacuo leaving crude product which was slurried in aqueous NaOH to remove any residual acetic acid. The aqueous layer was decanted from the product which was dried, to obtain 14.4 g (74.8% yield) of product. Recrystallization from ethanol and water afforded purified 2-(3,4-dichlorophenoxy)-5-(methylsulfonyl)benzenamine, mp 119°-121° C.
Quantity
10.5 g
Type
reactant
Reaction Step One





Name
Yield
74.8%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[C:12]([Cl:17])[CH:11]=2)=[C:7]([N+:20]([O-])=O)[CH:6]=1)(=[O:4])=[O:3].C(O)(=O)C.[H][H]>[Pd].[OH-].[Na+]>[Cl:17][C:12]1[CH:11]=[C:10]([CH:15]=[CH:14][C:13]=1[Cl:16])[O:9][C:8]1[CH:18]=[CH:19][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:6][C:7]=1[NH2:20] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)C1=CC(=C(OC2=CC(=C(C=C2)Cl)Cl)C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added under nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any residual acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was decanted from the product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(OC2=C(C=C(C=C2)S(=O)(=O)C)N)C=CC1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.4 g | |
| YIELD: PERCENTYIELD | 74.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 149.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
